Fisetinidin chloride
Overview
Description
Fisetinidin chloride is a substance used for research and development purposes . It is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular formula of Fisetinidin chloride is C15H11ClO5 . Its structure includes a 1:1 ratio of sodium and chloride ions . The InChI string isInChI=1S/C15H10O5.ClH/c16-10-3-1-8-5-13 (19)15 (20-14 (8)7-10)9-2-4-11 (17)12 (18)6-9;/h1-7H, (H3-,16,17,18,19);1H
. Physical And Chemical Properties Analysis
Fisetinidin chloride has a molecular weight of 306.70 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . It has one rotatable bond .Scientific Research Applications
Antibacterial Properties : Fisetinidin chloride has been synthesized and studied for its potential antibacterial effects, a property not yet fully explored in numerous bioflavonoids (Gábor & Eperjessy, 1966).
Neuroprotective and Anti-inflammatory Effects : Fisetin, a bioactive flavonoid, has shown promise in reducing hyperammonemia-induced oxidative stress and improving circadian locomotor deficits in rats. It also exhibits anti-inflammatory, cytoprotective, neuroprotective, and neurotrophic properties (Subramanian et al., 2015).
Chronotherapeutic Potential : Research indicates that Fisetin has a chronotherapeutic effect on hyperammonemic rats, suggesting a temporal variation in its effectiveness related to the body's circadian rhythms (Subramanian et al., 2014).
Anticancer Properties : Fisetin has demonstrated the ability to induce apoptosis in human cervical cancer HeLa cells through the ERK1/2-mediated activation of caspase-8/caspase-3-dependent pathways (Ying et al., 2012).
Anti-Cancer and Anti-Inflammatory Potential in Lung Cancer : Fisetin inhibits metastasis in human lung adenocarcinoma A549 cells by affecting ERK1/2 phosphorylation and downregulating matrix metalloproteinase-2 and urokinase-type plasminogen activator (Liao et al., 2009).
Potential in Treating Aging-Induced Neurodegeneration : Fisetin, as a caloric restriction mimetic, has shown potential in protecting against aging-induced oxidative stress and neurodegeneration in rat brains (Singh et al., 2018).
Renoprotective Effects : Fisetin has been found to have a renoprotective effect against cisplatin-induced nephrotoxicity in rats, suggesting potential in chemotherapy side-effect mitigation (Sahu et al., 2014).
Photophysical Behavior and Bioimaging Applications : Fisetin demonstrates specific photophysical behavior in different media, suggesting potential applications in bioimaging and as a fluorescent molecular probe (Mohapatra & Mishra, 2011).
Safety And Hazards
When handling Fisetinidin chloride, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)chromenylium-3,7-diol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5.ClH/c16-10-3-1-8-5-13(19)15(20-14(8)7-10)9-2-4-11(17)12(18)6-9;/h1-7H,(H3-,16,17,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSBVYMMIPVYDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=[O+]C(=C(C=C21)O)C3=CC(=C(C=C3)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583696 | |
Record name | Fisetinidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fisetinidin chloride | |
CAS RN |
2948-76-7 | |
Record name | Fisetinidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2948-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fisetinidin chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002948767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fisetinidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fisetinidin chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF2RUJ9T8H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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